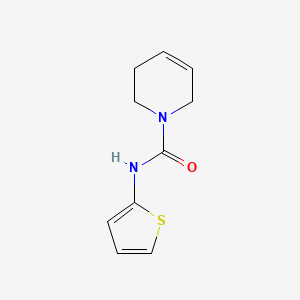

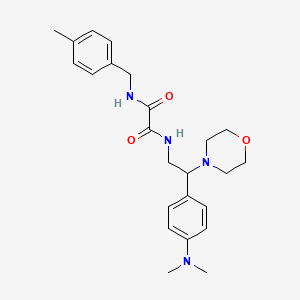

![molecular formula C20H19F3N2O4S B2491396 5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 477848-59-2](/img/structure/B2491396.png)

5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex imidazol-2-one derivatives often involves multi-component reactions, utilizing various catalysts and reagents to construct the imidazolone core with specific functional groups attached. While direct synthesis methods for the specific compound are not readily available, analogous methods, such as those employing 1,3-disulfonic acid imidazolium trifluoroacetate as a catalyst for pseudo five-component reactions, offer insights into potential synthesis pathways for related compounds. These methods emphasize the efficiency of using ionic liquids as catalysts due to their dual functionality, which can significantly enhance reaction yields and selectivity (Karami & Zare, 2018).

Molecular Structure Analysis

The molecular structure of imidazol-2-one derivatives is characterized by the presence of a five-membered ring containing nitrogen atoms, which significantly influences their chemical behavior. X-ray crystallography is a crucial technique for determining these structures, providing detailed insights into the arrangement of atoms within the molecule and the spatial configuration of functional groups. Studies on similar compounds, like tetrazole derivatives, have elucidated their crystal structures, highlighting the importance of intermolecular interactions and the role of substituents in defining molecular conformation (Al-Hourani et al., 2020).

Chemical Reactions and Properties

Compounds within this chemical class participate in various chemical reactions, notably including 1,3-dipolar cycloadditions, which are pivotal for introducing trifluoromethyl groups. Such reactions demonstrate high regio- and stereoselectivity, essential for synthesizing compounds with precise structural features. The reactivity towards nitrones, leading to the formation of trifluoromethylated isoxazolidines, exemplifies the synthetic versatility of phenylsulfonylpropene derivatives (Tsuge, Okano, & Eguchi*, 1995).

Wissenschaftliche Forschungsanwendungen

Catalytic Efficiency and Mechanism : The ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) demonstrates high efficiency as a catalyst in the one-pot pseudo five-component reaction involving phenylhydrazine, ethyl acetoacetate, and arylaldehydes. Its effectiveness is attributed to its dual-functionality, possessing both acidic and basic sites, which is crucial for the high yields and short reaction times observed in this synthesis process. A detailed mechanism highlighting this dual-functionality has been proposed, emphasizing the catalyst's role in facilitating these reactions (Karami & Zare, 2018).

Synthesis of Pyrazolopyrimidinyl Keto-esters and Enzymatic Activity : The preparation of ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydo-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and its derivatives has been achieved. These compounds have shown significant influence on enhancing the reactivity of cellobiase, pointing towards potential applications in enzymatic processes or as enzymatic modulators. Their structures were confirmed using various spectroscopic methods, ensuring their proper identification and potential for further applications (Abd & Awas, 2008).

Antioxidative Activity of S-substituted Derivatives : A novel series of S-substituted derivatives of 3-[2-[(4-methylphenyl)amino]ethyl]-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones has been synthesized. Notably, one of these compounds showcased exceptional antioxidant activity, significantly surpassing that of the antibiotic control, cefazolin. This indicates potential therapeutic applications or as agents in oxidative stress-related conditions (Tumosienė et al., 2014).

Biomolecular Docking and Bioassay Studies : Compounds like 1-[4-(2-chloroethoxy)phenyl]-5-[4-(methylsulfonyl)phenyl]-1H-tetrazole have been synthesized and structurally determined using X-ray crystallography. These compounds have been analyzed for their interaction within the active site of the cyclooxygenase-2 enzyme, although they displayed no inhibition potency towards cyclooxygenase-1 and cyclooxygenase-2 enzymes. This selective interaction indicates a potential for designing selective therapeutic agents or for studying enzyme interactions more closely (Jawabrah Al-Hourani et al., 2020).

Synthesis of Condensed Pyrazoles : The study focuses on the utilization of ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions. The resulting products, 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles, upon cyclization, yielded various condensed pyrazoles. These findings are significant as they offer insights into novel synthetic pathways and potential applications in developing new chemical entities with varied biological activities (Arbačiauskienė et al., 2011).

Eigenschaften

IUPAC Name |

5-[1-(benzenesulfonyl)ethyl]-4-ethyl-3-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2O4S/c1-3-17-18(13(2)30(27,28)16-7-5-4-6-8-16)24-19(26)25(17)14-9-11-15(12-10-14)29-20(21,22)23/h4-13H,3H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTZTVFBBPPTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=O)N1C2=CC=C(C=C2)OC(F)(F)F)C(C)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)

![1-(3-bromo-4-methoxyphenyl)-2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2491319.png)

![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)

![7,7,7-Trifluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2491326.png)

![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2491334.png)